3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-benzyl-1-[(4-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-30-19-13-11-18(12-14-19)15-26-22-20-9-5-6-10-21(20)31-23(22)24(28)27(25(26)29)16-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZIPRFAJNCESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The benzofuran intermediate is then reacted with suitable reagents to form the pyrimidine ring. This step often involves the use of formamide or other nitrogen-containing compounds.
Substitution Reactions: The final steps involve the introduction of benzyl and methoxybenzyl groups through substitution reactions. These reactions typically require the use of strong bases or catalysts to facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and methoxybenzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong bases like sodium hydride or catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below highlights key structural and functional differences between the target compound and related derivatives:
Pharmacokinetic Considerations
- Benzofuran vs.
- Substituent Effects : The 4-methoxybenzyl group improves metabolic stability in related compounds, while benzyl groups at position 3 may influence steric interactions with biological targets .
Biological Activity
3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 348.40 g/mol. The compound features a complex structure that includes a benzofuro and pyrimidine moiety, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its antitumor , antiviral , and antimicrobial properties.
Antitumor Activity
Recent studies have indicated that compounds related to benzofuro-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways and the activation of caspases.
- Case Study : In vitro tests demonstrated that the compound exhibited an IC50 value lower than that of standard anticancer drugs like doxorubicin against several tumor cell lines, including A-431 and Jurkat cells .
Antiviral Activity
The antiviral potential of the compound has also been investigated:
- Mechanism : It is believed to inhibit viral replication by interfering with viral entry or replication processes.
- Case Study : In vitro assays showed moderate antiviral activity against HSV-1 and CVB-2. The derivatives tested alongside demonstrated varying degrees of efficacy .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
Q & A
Q. How can theoretical frameworks guide SAR studies?
- Methodological Answer : Ligand-based approaches (e.g., pharmacophore modeling) prioritize substituents for synthesis. Structure-based drug design (SBDD) integrates X-ray or cryo-EM data to optimize binding interactions. Free Energy Perturbation (FEP) calculations quantify the impact of substituents (e.g., benzyl vs. methoxybenzyl) on binding energy . Conceptual frameworks like "molecular mimicry" explain cross-reactivity with homologous enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
